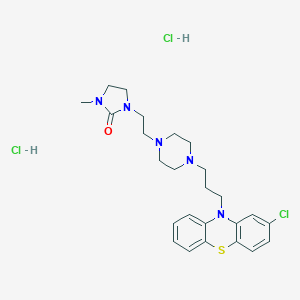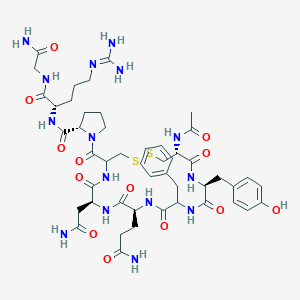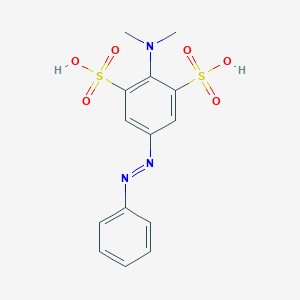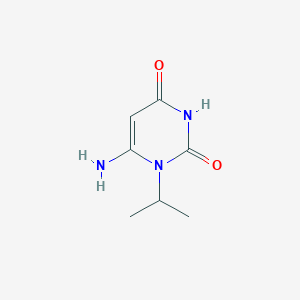![molecular formula C12H18N2O3 B048303 2-[4-(Boc-アミノ)-3-ピリジル]エタノール CAS No. 219834-80-7](/img/structure/B48303.png)
2-[4-(Boc-アミノ)-3-ピリジル]エタノール
概要
説明
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an ethanol moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of research due to its unique structure and reactivity.
科学的研究の応用
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol has several applications in scientific research:
作用機序
Target of Action
Similar compounds are often synthesized for use as building blocks in peptide synthesis. Peptides are chains of amino acids and play crucial roles in biological processes.
Mode of Action
The compound contains a pyridine ring substituted with an ethanol chain at the second position and a Boc-amino group (tert-Butyloxycarbonyl protected amino group) at the fourth position. The Boc group protects the amino group, allowing for selective attachment during peptide chain assembly and subsequent deprotection to reveal the free amino functionality.
Biochemical Pathways
Given its potential application as a protected amino acid derivative for incorporating a 3-pyridyl moiety into peptides, it can be inferred that it may influence protein synthesis and function.
Result of Action
Given its potential role in peptide synthesis, it can be inferred that it may have an impact on protein structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Reduction of the Pyridine Derivative: The protected pyridine derivative is then reduced to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Substitution: Thionyl chloride (SOCl2), tosyl chloride (TsCl).
Major Products Formed
Deprotection: 2-[4-Amino-3-pyridyl]ethanol.
Oxidation: 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetaldehyde or 2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]acetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the pyridine ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected amino alcohol with a different backbone.
Boc-glycinol: A Boc-protected amino alcohol used in peptide synthesis.
Uniqueness
2-[4-(tert-Butoxycarbonylamino)-3-pyridyl]ethanol is unique due to the presence of both the Boc-protected amino group and the pyridine ring. This combination allows for specific reactivity and applications that are not possible with simpler Boc-protected amino alcohols. The pyridine ring can engage in additional interactions and reactions, making this compound particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
特性
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-4-6-13-8-9(10)5-7-15/h4,6,8,15H,5,7H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIWDGEHZZRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)

